2-Amino-4-(hydroxymethyl)nicotinaldehyde
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Overview
Description
2-Amino-4-(hydroxymethyl)nicotinaldehyde is a heterocyclic compound that contains both an amino group and an aldehyde group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxymethyl)nicotinaldehyde can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(hydroxymethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines and alcohols) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-Amino-4-(hydroxymethyl)nicotinaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-(hydroxymethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form Schiff bases with amines, which can then participate in various biochemical reactions . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Amino-4-(hydroxymethyl)nicotinaldehyde can be compared with other similar compounds, such as:
2-Amino-3-pyridinecarboxaldehyde: Similar structure but with different substitution patterns on the pyridine ring.
2-Amino-3-formylpyridine: Another related compound with similar functional groups but different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-4-(hydroxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,4,10H,3H2,(H2,8,9) |
InChI Key |
MLWJJPADQKMQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CO)C=O)N |
Origin of Product |
United States |
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